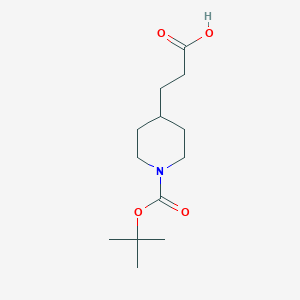
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid, also known as tert-Butyl N-Boc-piperidine-4-carboxylate (Boc-PPC), is an important synthetic intermediate used in the synthesis of a wide variety of compounds. Boc-PPC is a versatile reagent that can be used for the preparation of both simple and complex molecules. It is used as an intermediate in the synthesis of drugs, agrochemicals, and other specialty chemicals. Boc-PPC has also been used in the preparation of peptides and peptidomimetics, as well as in the synthesis of heterocyclic compounds.
Scientific Research Applications
Asymmetric Synthesis
- A key application is in asymmetric syntheses of related compounds, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, starting from amino acids like L-aspartic acid and N-Cbz-beta-alanine (Xue et al., 2002).
Synthesis of Orthogonally Protected Derivatives
- It is used in synthesizing orthogonally protected derivatives such as ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxy-carbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, vital for the synthesis of edeine analogs (Czajgucki et al., 2003).
Dipeptide Research
- It plays a role in dipeptide research, such as in the synthesis of 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide, which adopts a type II' beta-turn conformation (Didierjean et al., 2002).
Catalysis Studies
- The compound is involved in catalysis studies, such as in cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which catalyze oxidative cyclization of alkenols (Dönges et al., 2014).
Neuroexcitant Analogue Synthesis
- It has been used in the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA (Pajouhesh et al., 2000).
Synthesis of Folic Acid Analogues
- The compound is instrumental in synthesizing folic acid analogues, for instance, in the preparation of 5-deaza-7-desmethylene analogues of 5,10-methylene-5,6,7,8-tetrahydrofolic acid (Rosowsky et al., 1994).
Intermediate in Drug Synthesis
- It serves as an intermediate in the synthesis of drugs like vandetanib (Wei et al., 2010).
Fungicidal Activity Studies
- The compound is used in creating fungicidal agents, as seen in the synthesis of novel dihydropyrazole derivatives (Mao et al., 2013).
Antimicrobial Activity Research
- It is also used in synthesizing compounds with antimicrobial activities, such as in the preparation of 2,5-disubstituted-1,3,4-thiadiazole derivatives (Pund et al., 2020).
Solid Phase Synthesis of Peptide Isosteres
- This compound plays a role in the solid phase synthesis of peptide isosteres, shown in the creation of aldehyde building blocks protected as acid labile N-Boc N,O-acetals (Groth & Meldal, 2001).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid can be achieved through a multi-step process involving the protection of piperidine, followed by alkylation and deprotection reactions.", "Starting Materials": [ "Piperidine", "tert-Butyl chloroformate", "Sodium hydroxide", "Bromopropane", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Protection of piperidine with tert-butyl chloroformate in the presence of sodium hydroxide to obtain tert-butoxycarbonyl piperidine", "Alkylation of tert-butoxycarbonyl piperidine with bromopropane to obtain 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanenitrile", "Hydrolysis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanenitrile with hydrochloric acid to obtain 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid", "Deprotection of tert-butoxycarbonyl group with sodium bicarbonate and ethyl acetate to obtain the final product" ] } | |
CAS RN |
154375-43-6 |
Molecular Formula |
C12H7F7O2 |
Molecular Weight |
316.17 g/mol |
IUPAC Name |
(Z)-4,4,5,5,6,6,6-heptafluoro-3-phenylhex-2-enoic acid |
InChI |
InChI=1S/C12H7F7O2/c13-10(14,11(15,16)12(17,18)19)8(6-9(20)21)7-4-2-1-3-5-7/h1-6H,(H,20,21)/b8-6- |
InChI Key |
KBXCBBOPXFWBOU-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C(C(C(F)(F)F)(F)F)(F)F |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C(C(C(F)(F)F)(F)F)(F)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





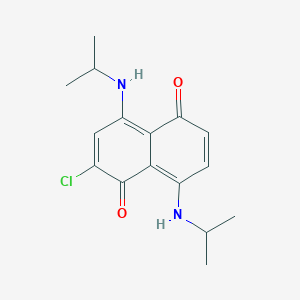
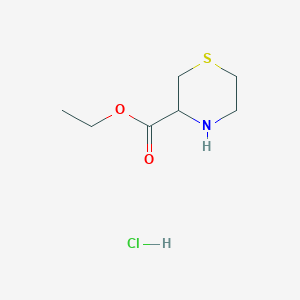

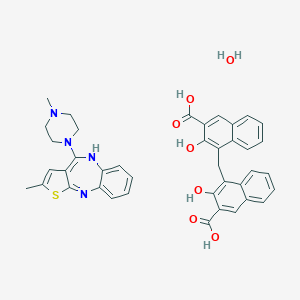
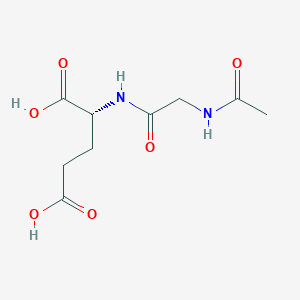
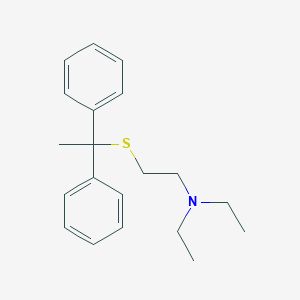

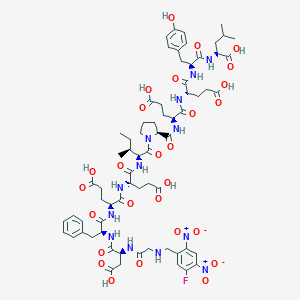


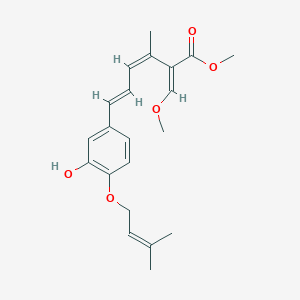
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)